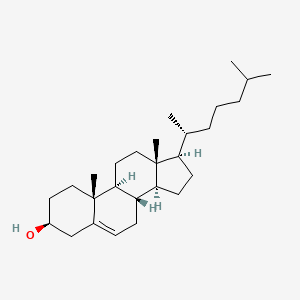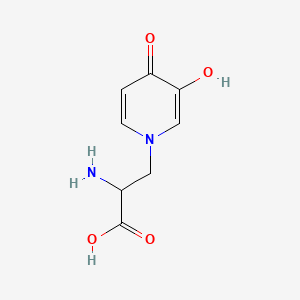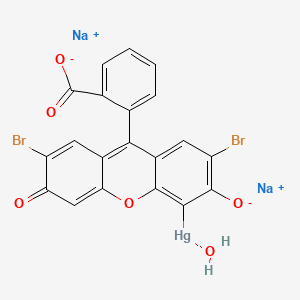
Coruno
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Coruno involves the reaction of ethyl nitrite with morpholine to form the intermediate compound, which is then reacted with cyanamide to produce molsidomine. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and efficacy. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and minimize impurities .
化学反应分析
Types of Reactions: Coruno undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, including linsidomine, which is the active form of the drug.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Strong nucleophiles such as sodium methoxide are often employed.
Major Products: The major products formed from these reactions include linsidomine and other metabolites that retain the vasodilatory properties of the parent compound .
科学研究应用
Coruno has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the release of nitric oxide and its effects on various chemical processes.
Biology: Researchers use this compound to investigate the biological pathways involved in vasodilation and blood flow regulation.
Medicine: this compound is extensively studied for its therapeutic potential in treating cardiovascular diseases, including angina pectoris and heart failure.
Industry: The compound is used in the development of new vasodilatory drugs and in the study of drug delivery systems
作用机制
Coruno exerts its effects by releasing nitric oxide, which acts as a signaling molecule to relax the smooth muscles of blood vessels. This relaxation leads to vasodilation, increased blood flow, and reduced blood pressure. The molecular targets include guanylate cyclase, which is activated by nitric oxide to increase cyclic GMP levels, leading to decreased intracellular calcium ions and smooth muscle relaxation .
相似化合物的比较
Nitroglycerin: Another vasodilator used to treat angina, but it has a shorter duration of action compared to Coruno.
Isosorbide dinitrate: Similar in function but differs in its pharmacokinetic profile and duration of action.
Sodium nitroprusside: Used in acute settings for rapid blood pressure reduction but has a different mechanism of action involving direct release of nitric oxide.
Uniqueness of this compound: this compound’s uniqueness lies in its long-acting nature and its ability to be metabolized into an active form that releases nitric oxide gradually. This property makes it particularly useful for the long-term management of angina pectoris and other cardiovascular conditions .
属性
Key on ui mechanism of action |
Molsidomine, a cardiovascular drug, acts in a similar fashion to organic nitrates. The SIN-1A metabolite of molsidomine has a pharmacologically active group of nitric oxide, which increases levels of cyclic GMP, and decreases intracellular calcium ions in smooth muscle cells. This leads to relaxation of smooth muscle in the blood vessels, and inhibits platelet aggregation. |
|---|---|
CAS 编号 |
188472-37-9 |
分子式 |
C9H15N4O4+ |
分子量 |
243.24 g/mol |
IUPAC 名称 |
ethyl N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)carbamate |
InChI |
InChI=1S/C9H14N4O4/c1-2-16-9(14)10-8-7-13(11-17-8)12-3-5-15-6-4-12/h7H,2-6H2,1H3/p+1 |
InChI 键 |
XLFWDASMENKTKL-UHFFFAOYSA-O |
规范 SMILES |
CCOC(=O)NC1=C[N+](=NO1)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-phenyl-2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile](/img/structure/B10753704.png)

![sodium;(6S,7S)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-phenyl-2-sulfonatoacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10753727.png)

![CARYOPHYLLENE [t(-)]](/img/structure/B10753731.png)
![4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol;hydrochloride](/img/structure/B10753738.png)
![zinc;(7R)-3-(acetyloxymethyl)-7-[(5-amino-5-carboxylatopentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10753757.png)


![[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate;dodecyl hydrogen sulfate](/img/structure/B10753775.png)



mercury](/img/structure/B10753808.png)
